Cas no 2680752-01-4 (benzyl 2-cyano(phenyl)methylpiperidine-1-carboxylate)

Benzyl 2-cyano(phenyl)methylpiperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for its piperidine and cyano functional groups. The compound’s structure allows for further derivatization, making it useful in pharmaceutical and agrochemical research. Its benzyl-protected carboxylate group enhances stability while enabling selective deprotection for downstream modifications. The presence of both a phenyl and cyano moiety offers opportunities for diverse reactivity, including nucleophilic additions or cyclization reactions. This compound is well-suited for applications requiring controlled stereochemistry due to its rigid piperidine backbone. High purity grades ensure reproducibility in synthetic pathways, making it a reliable choice for advanced chemical synthesis.
benzyl 2-cyano(phenyl)methylpiperidine-1-carboxylate structure
2680752-01-4 structure
Product Name:benzyl 2-cyano(phenyl)methylpiperidine-1-carboxylate
CAS No:2680752-01-4
MF:C21H22N2O2
MW:334.411585330963
CID:5627067
PubChem ID:165932205
Update Time:2025-05-23

benzyl 2-cyano(phenyl)methylpiperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-28296211
    • benzyl 2-[cyano(phenyl)methyl]piperidine-1-carboxylate
    • 2680752-01-4
    • benzyl 2-cyano(phenyl)methylpiperidine-1-carboxylate
    • Inchi: 1S/C21H22N2O2/c22-15-19(18-11-5-2-6-12-18)20-13-7-8-14-23(20)21(24)25-16-17-9-3-1-4-10-17/h1-6,9-12,19-20H,7-8,13-14,16H2
    • InChI Key: GHDXJRHVJYXFRW-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CCCCC1C(C#N)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 334.168127949g/mol
  • Monoisotopic Mass: 334.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 53.3Ų

benzyl 2-cyano(phenyl)methylpiperidine-1-carboxylate Pricemore >>

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Additional information on benzyl 2-cyano(phenyl)methylpiperidine-1-carboxylate

Benzyl 2-Cyano(Phenyl)methylpiperidine-1-Carboxylate: A Comprehensive Overview

Benzyl 2-cyano(phenyl)methylpiperidine-1-carboxylate, with the CAS number 2680752-01-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzyl group, a cyano group, and a piperidine ring. The combination of these functional groups makes it a versatile molecule with potential applications in drug design, material science, and other areas of chemical research.

Recent studies have highlighted the importance of benzyl 2-cyano(phenyl)methylpiperidine-1-carboxylate in the development of novel therapeutic agents. Researchers have focused on its ability to act as a scaffold for the synthesis of bioactive compounds. For instance, the cyano group has been shown to enhance the stability and bioavailability of certain drugs, while the piperidine ring provides a rigid structure that can be easily modified to target specific biological pathways.

The synthesis of benzyl 2-cyano(phenyl)methylpiperidine-1-carboxylate involves a multi-step process that typically includes nucleophilic substitution, condensation reactions, and cyclization. These steps are carefully optimized to ensure high yields and purity. The use of advanced catalytic systems has further improved the efficiency of these reactions, making this compound more accessible for large-scale production.

In terms of biological activity, benzyl 2-cyano(phenyl)methylpiperidine-1-carboxylate has demonstrated promising results in preclinical studies. It has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of conditions such as arthritis and other inflammatory diseases. Additionally, its ability to modulate key enzymes involved in neurodegenerative disorders has sparked interest in its application as a neuroprotective agent.

One of the most recent breakthroughs in the study of this compound involves its use in the development of targeted drug delivery systems. By incorporating benzyl 2-cyano(phenyl)methylpiperidine-1-carboxylate into nanoparticles or liposomes, researchers have achieved enhanced drug targeting and reduced side effects. This approach has been particularly effective in cancer therapy, where precise delivery of chemotherapeutic agents is critical.

Moreover, the structural versatility of benzyl 2-cyano(phenyl)methylpiperidine-1-carboxylate allows for its use in the creation of hybrid molecules that combine multiple therapeutic functions. For example, it can serve as a linker between an active pharmaceutical ingredient (API) and a targeting moiety, enabling the development of bispecific drugs with improved efficacy.

In conclusion, benzyl 2-cyano(phenyl)methylpiperidine-1-carboxylate (CAS No: 2680752-01-4) is a compound with immense potential in various fields of science and medicine. Its unique structure, combined with recent advancements in synthetic and biological research, positions it as a key player in the development of innovative solutions to complex scientific challenges.

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